N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide
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Overview
Description
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide is a complex organic compound with a unique structure that includes a piperidine ring, phenyl groups, and benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as acetic acid and solvents like ethanol or propanol to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or alkylated derivatives .
Scientific Research Applications
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-N-(2-phenylethyl)pyrrole
- N-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-((4-methoxyphenyl)amino)propanamide
Uniqueness
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylbenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research and applications .
Properties
CAS No. |
123039-60-1 |
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Molecular Formula |
C28H32N2O |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylbenzamide |
InChI |
InChI=1S/C28H32N2O/c1-22-21-29(19-18-24-12-6-3-7-13-24)23(2)20-27(22)30(26-16-10-5-11-17-26)28(31)25-14-8-4-9-15-25/h3-17,22-23,27H,18-21H2,1-2H3 |
InChI Key |
TZZFAPDFPWQDID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1CCC2=CC=CC=C2)C)N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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